Timosaponin-BII
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Overview
Description
Timosaponin-BII is a natural steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant belonging to the Liliaceae family. This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Timosaponin-BII involves multiple steps, including glycosylation and hydroxylation reactions. One efficient synthetic route involves the glycosylation of a furostanol aglycone with glucose and galactose derivatives . The reaction conditions typically include the use of catalysts such as trifluoromethanesulfonic acid and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques . Biotransformation methods using gut microbiota have also been explored to enhance the yield of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its deglycosylated forms.
Substitution: Substitution reactions involving the glycosidic moiety can yield various glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and catalysts such as iron(III) chloride.
Reduction: Sodium borohydride in methanol.
Substitution: Glycosyl donors like acetobromo-α-D-glucose in the presence of Lewis acids.
Major Products:
- Hydroxylated metabolites
- Deglycosylated derivatives
- Various glycosylated forms
Scientific Research Applications
Mechanism of Action
Timosaponin-BII exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Timosaponin-AIII: Another steroidal saponin from Anemarrhena asphodeloides with potent anti-cancer properties.
Timosaponin-BIII: A closely related compound with similar pharmacological activities but different glycosylation patterns.
Uniqueness: Timosaponin-BII is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic profiles. Unlike Timosaponin-AIII, this compound exhibits lower cytotoxicity, making it more suitable for long-term therapeutic applications .
Properties
CAS No. |
136656-07-0 |
---|---|
Molecular Formula |
C45H76O19 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(6R)-2-[(2S)-4-[(1R,2S,4S,7S,8S,9S,12S,13S,18R)-16-[(3R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22?,23+,24-,25-,26-,27+,28+,29+,30+,31?,32?,33?,34?,35?,36?,37?,38?,39+,40?,41?,42?,43-,44-,45?/m0/s1 |
InChI Key |
SORUXVRKWOHYEO-WHLCQZNSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCC(C5)OC6[C@@H](C(C([C@H](O6)CO)O)O)OC7C(C(C([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)COC8C(C(C([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
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